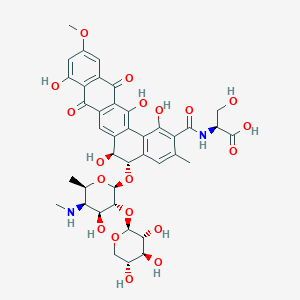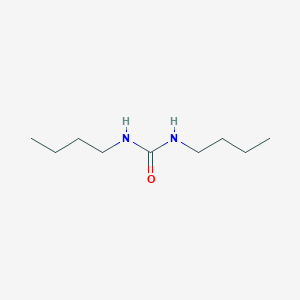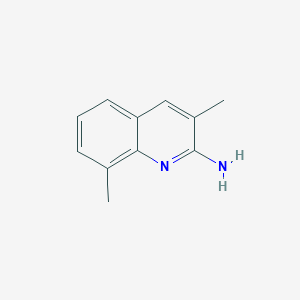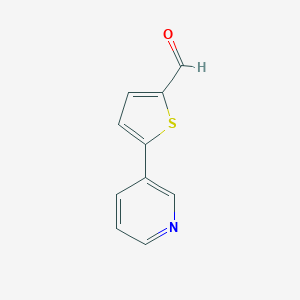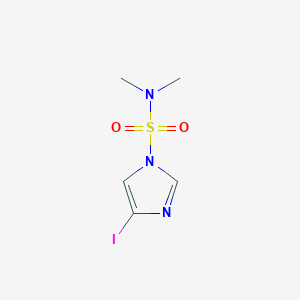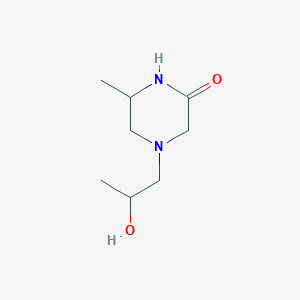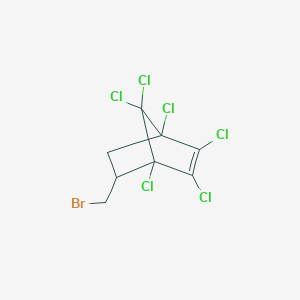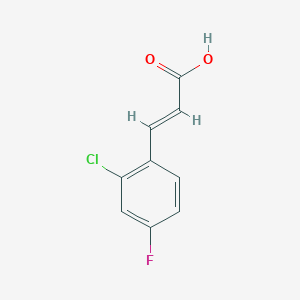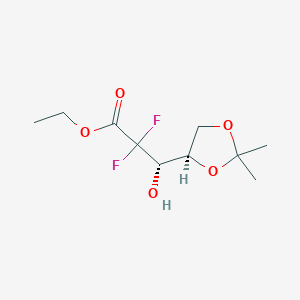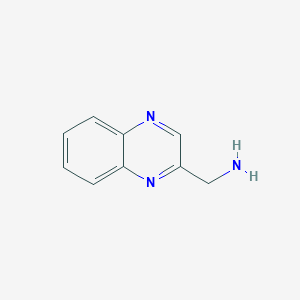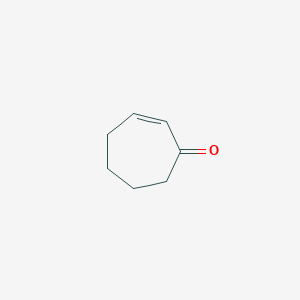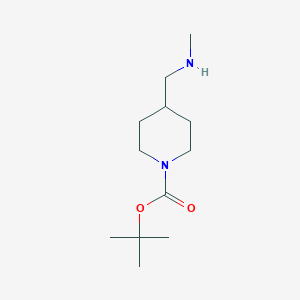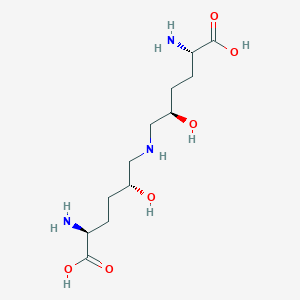![molecular formula C13H13NO2S B143385 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-43-3](/img/structure/B143385.png)
2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as MTTP or MTPPA and is used for its anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid involves the inhibition of COX-2. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
生化学的および生理学的効果
2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid in lab experiments include its well-established anti-inflammatory and analgesic properties. It has been extensively studied and has a known mechanism of action. However, its limitations include its potential for toxicity and its narrow therapeutic window.
将来の方向性
For research on 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid include the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. The use of 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease, also warrants further investigation. Additionally, the potential use of 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid as a chemopreventive agent for certain types of cancer is an area of interest for future research.
Conclusion
In conclusion, 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid is a chemical compound that has shown promise as an anti-inflammatory and analgesic agent. Its well-established mechanism of action and biochemical and physiological effects make it a valuable tool for research in the field of inflammation and pain. However, its potential for toxicity and narrow therapeutic window should be taken into consideration when using it in lab experiments. Future research should focus on the development of new analogs with improved pharmacokinetic and pharmacodynamic properties and the exploration of its potential use in the treatment of other inflammatory conditions and as a chemopreventive agent for certain types of cancer.
合成法
The synthesis of 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid involves the condensation of 2-(5-methylthiazol-2-yl)aniline and 2-bromo-2-methylpropanoic acid in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography or recrystallization to obtain the final product.
科学的研究の応用
2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-2 results in a reduction in inflammation and pain.
特性
CAS番号 |
132483-43-3 |
|---|---|
製品名 |
2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid |
分子式 |
C13H13NO2S |
分子量 |
247.31 g/mol |
IUPAC名 |
2-[4-(5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO2S/c1-8-7-14-12(17-8)11-5-3-10(4-6-11)9(2)13(15)16/h3-7,9H,1-2H3,(H,15,16) |
InChIキー |
SKRFOKYYVJDBJB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
正規SMILES |
CC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



